
Ethyl prop-2-yn-1-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-propynylestercarbonicacid is an ester compound with a unique structure that includes both ethyl and propynyl groups attached to a carbonic acid backbone. Esters are known for their pleasant odors and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl2-propynylestercarbonicacid can be synthesized through the esterification of carbonic acid with ethyl and propynyl alcohols. This reaction typically requires a mineral acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
Carbonic Acid+Ethyl Alcohol+Propynyl Alcohol→Ethyl2-propynylestercarbonicacid+Water
Industrial Production Methods
In an industrial setting, the production of Ethyl2-propynylestercarbonicacid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized enzymes as catalysts is also explored to enhance the reaction rate and selectivity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-propynylestercarbonicacid undergoes several types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Carbonic acid, ethyl alcohol, propynyl alcohol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl2-propynylestercarbonicacid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which Ethyl2-propynylestercarbonicacid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl2-propynylestercarbonicacid can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl Butyrate: Known for its fruity odor and used in the food industry.
Uniqueness
Ethyl2-propynylestercarbonicacid’s unique combination of ethyl and propynyl groups provides distinct chemical properties, making it suitable for specialized applications where other esters may not be as effective.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
- Ethyl propionate
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
ethyl prop-2-ynyl carbonate |
InChI |
InChI=1S/C6H8O3/c1-3-5-9-6(7)8-4-2/h1H,4-5H2,2H3 |
Clé InChI |
ZYIGRAXBUGITJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[(2R)-2-aminobutyl]amino]-2-pyrimidinyl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol, trihydrochloride](/img/structure/B12305273.png)
![Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B12305282.png)
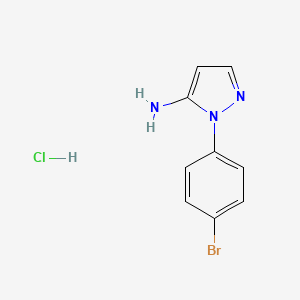
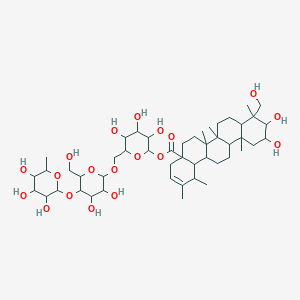


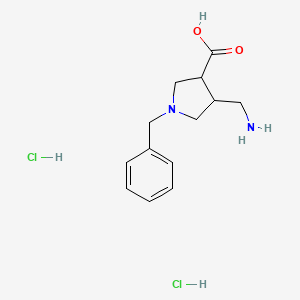

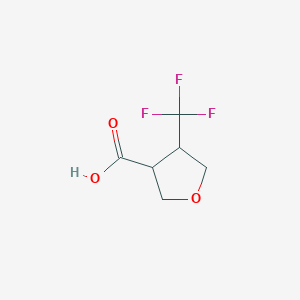
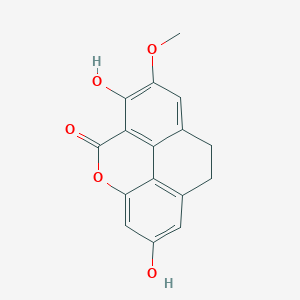



![(2S)-2-({4-[3-(1H-Indol-3-yl)propanoyl]piperazine-1-carbonyl}amino)-3-methylbutanoic acid](/img/structure/B12305366.png)
